(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 423739-55-3
VCID: VC5048375
InChI: InChI=1S/C17H11BrN2OS/c1-11-5-6-15(21-11)8-13(9-19)17-20-16(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8-
SMILES: CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Molecular Formula: C17H11BrN2OS
Molecular Weight: 371.25

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

CAS No.: 423739-55-3

Cat. No.: VC5048375

Molecular Formula: C17H11BrN2OS

Molecular Weight: 371.25

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile - 423739-55-3

Specification

CAS No. 423739-55-3
Molecular Formula C17H11BrN2OS
Molecular Weight 371.25
IUPAC Name (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C17H11BrN2OS/c1-11-5-6-15(21-11)8-13(9-19)17-20-16(10-22-17)12-3-2-4-14(18)7-12/h2-8,10H,1H3/b13-8-
Standard InChI Key ASJXGELCEFEWLH-JYRVWZFOSA-N
SMILES CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br

Introduction

Synthesis of Related Compounds

The synthesis of thiazole derivatives often involves the reaction of thiourea with appropriate ketones or aldehydes in the presence of a catalyst. For instance, the synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives involves reacting p-bromoacetophenone with thiourea in the presence of iodine . Similarly, compounds with furan rings can be synthesized through various condensation reactions involving furan-2-carbaldehyde.

Spectroscopic Characterization

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for confirming the structure of organic compounds. For thiazole derivatives, characteristic IR bands often include those for C–N, C–S, and C=N linkages . The presence of a furan ring would typically show distinct signals in the NMR spectrum due to its unique proton environment.

Biological Activities

Thiazole derivatives have been explored for their antimicrobial and anticancer properties. For example, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown activity against certain cancer cell lines . The incorporation of a furan ring might influence these activities due to its potential to participate in biological interactions.

Data Tables for Related Compounds

Given the lack of specific data on (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile, we can consider related compounds for insight:

CompoundMolecular FormulaColorMelting Point (°C)Yield (%)
p1C18H15N2SBrO2Light yellow134–13685
p2C17H13N2SBrO2Creamy yellow122–12570
p3C18H16N3SBrYellowish white117–12065

These compounds are 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share some structural similarities with the compound of interest .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator